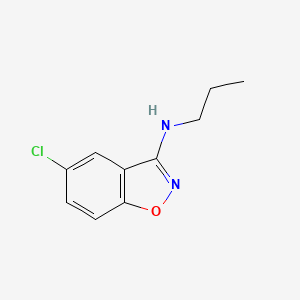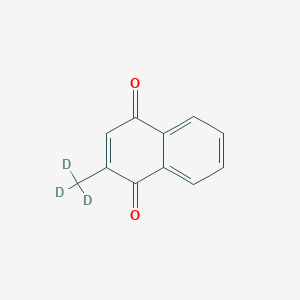![molecular formula C15H21ClN2 B1436312 (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine CAS No. 1708293-19-9](/img/structure/B1436312.png)
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
Overview
Description
“(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine” is a chemical compound with the molecular weight of 264.8 . The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is1S/C15H21ClN2/c1-18-13-6-7-14(18)9-11(8-13)15(17)10-2-4-12(16)5-3-10/h2-5,11,13-15H,6-9,17H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
RP-HPLC Separation and Radio-LC-MS Identification
Technetium-99m labeled tropanes, including derivatives of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, are evaluated as imaging agents for the dopamine transporter system in clinical trials. A study developed a convenient RP-HPLC method for the purification and isolation of these derivatives and confirmed their identity directly using radio-LC-MS, highlighting their application in biological and pharmaceutical analysis (Vanbilloen et al., 2003).
Crystal Structure Characterization
The synthesis and characterization of related compounds reveal their structural and conformational properties, contributing to the understanding of their interactions at a molecular level. For example, crystal structure analysis has been utilized to reveal the presence of intermolecular hydrogen bonds in synthesized compounds, aiding in the development of new drugs with specific pharmacological properties (Wu et al., 2015).
Dopamine Transporter Imaging Agents
Several studies have focused on evaluating (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine derivatives as potential imaging agents for the central nervous dopamine transporter (DAT). These compounds, after being labeled with technetium-99m, have shown specific uptake in regions of the brain like the striatum and putamen, which are relevant to disorders such as Parkinson's disease. These findings suggest their utility in diagnosing and studying the progression of neurodegenerative diseases (Vanbilloen et al., 2006).
Neurochemical Effects
Research into the neurochemical effects of tropane derivatives has shown significant impacts on monoamines levels in the brain, which are implicated in various neurological disorders. For instance, LK-933, a compound of the tropane group, has demonstrated anxiolytic and antimigraine activity, likely through its action on the dopaminergic pathway, indicating potential therapeutic applications (Naplekova et al., 2017).
Nematicidal and Antiprotozoal Activities
Explorations into the biological activities of azabicyclo derivatives have unveiled their potential in addressing agricultural challenges, such as combating pine-wood nematodes, and in medical parasitology, by identifying compounds with activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These studies indicate the versatile potential of tropane derivatives in both health and agricultural sectors (Li et al., 2020; Weis et al., 2008).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development involving this compound.
properties
IUPAC Name |
(4-chlorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c1-18-13-6-7-14(18)9-11(8-13)15(17)10-2-4-12(16)5-3-10/h2-5,11,13-15H,6-9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGPRAIFDVXWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)


![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)

![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)